molecular formula C13H11N3O2 B1400022 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1479789-43-9

1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1400022
CAS RN: 1479789-43-9
M. Wt: 241.24 g/mol
InChI Key: OSWGCRQOOFKIFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the Huisgen cycloaddition reaction of azide and alkyne compounds . In this method, the azide is converted to a highly reactive diazo intermediate that readily reacts with the alkyne under the influence of a copper catalyst, forming the triazole ring . Other methods for synthesizing similar compounds include the use of N-alkylated alkynamides or 3-ethynylbenzonitrile, which react with sodium azide to form the desired triazole derivative.

Scientific Research Applications

Enzyme Inhibition

The compound has been used in the synthesis of Pd-based complexes bearing both 2-aminopyridine and N-heterocyclic carbene (NHC) ligands . These complexes have been tested for their inhibitor effects on some metabolic enzymes such as carbonic anhydrase and xanthine oxidase enzymes . The IC50 range for hCA I, hCA II, and XO were determined as 0.325–0.707, 0.238–0.636, and 0.576–1.693 μM, respectively .

Molecular Docking

Molecular docking was performed by using CDOCKER tool as a part of Discovery studio 2019, not only to determine the binding mode of synthesized inhibitors, but also to determine the correlation between the CDOCKER score values and IC50 values . This suggests that the compound could be used in the development of effective medicine for XO .

Coordination Chemistry

The NHCs can form stable complexes with almost all transition metals . Stable metal–NHC complexes of many transition metals such as Pt, Ru, Pd, Fe, Ni, Co, Zn, Mn, Hg, Ag, Cu, and Au have already been synthesized . This suggests that “1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid” could potentially be used in the development of new coordination compounds.

properties

IUPAC Name

1-[(3-cyanophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-9-12(13(17)18)8-16(15-9)7-11-4-2-3-10(5-11)6-14/h2-5,8H,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWGCRQOOFKIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid

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